Cas no 346719-56-0 (1-(2-Fluorobenzoyl)-4-methylpiperidine)

1-(2-Fluorobenzoyl)-4-methylpiperidine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Fluorobenzoyl)-4-methylpiperidine
- (2-fluorophenyl)-(4-methylpiperidin-1-yl)methanone
- (2-Fluorophenyl)(4-methylpiperidin-1-yl)methanone
- SCHEMBL13503962
- AKOS002951744
- 346719-56-0
- CS-0451427
-
- MDL: MFCD01214101
- Inchi: 1S/C13H16FNO/c1-10-6-8-15(9-7-10)13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3
- InChI Key: ZUOUPMRPDVWTSP-UHFFFAOYSA-N
- SMILES: FC1=C([H])C([H])=C([H])C([H])=C1C(N1C([H])([H])C([H])([H])C([H])(C([H])([H])[H])C([H])([H])C1([H])[H])=O
Computed Properties
- Exact Mass: 221.121592296g/mol
- Monoisotopic Mass: 221.121592296g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.3
- XLogP3: 2.8
1-(2-Fluorobenzoyl)-4-methylpiperidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1522094-250mg |
(2-Fluorophenyl)(4-methylpiperidin-1-yl)methanone |
346719-56-0 | 98% | 250mg |
¥1621.00 | 2024-05-17 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H56532-250mg |
1-(2-Fluorobenzoyl)-4-methylpiperidine, 97% |
346719-56-0 | 97% | 250mg |
¥3352.00 | 2023-02-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H56532-1g |
1-(2-Fluorobenzoyl)-4-methylpiperidine, 97% |
346719-56-0 | 97% | 1g |
¥10732.00 | 2023-02-09 |
1-(2-Fluorobenzoyl)-4-methylpiperidine Related Literature
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
Additional information on 1-(2-Fluorobenzoyl)-4-methylpiperidine
Recent Advances in the Study of 1-(2-Fluorobenzoyl)-4-methylpiperidine (CAS: 346719-56-0) in Chemical Biology and Pharmaceutical Research
The compound 1-(2-Fluorobenzoyl)-4-methylpiperidine (CAS: 346719-56-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This molecule, characterized by its unique fluorobenzoyl and methylpiperidine moieties, has been the subject of several studies exploring its pharmacological properties, synthetic pathways, and biological activities. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in drug discovery and development.
Recent studies have focused on the synthesis and optimization of 1-(2-Fluorobenzoyl)-4-methylpiperidine, with particular emphasis on improving its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that utilizes palladium-catalyzed cross-coupling reactions to achieve higher efficiency and scalability. This advancement is critical for large-scale production, which is essential for further preclinical and clinical evaluations.
In terms of pharmacological activity, 1-(2-Fluorobenzoyl)-4-methylpiperidine has shown promising results as a modulator of central nervous system (CNS) targets. Preliminary in vitro studies indicate its affinity for serotonin and dopamine receptors, suggesting potential applications in treating neuropsychiatric disorders such as depression and schizophrenia. A recent study published in Neuropharmacology demonstrated that this compound exhibits selective binding to the 5-HT2A receptor, with a Ki value of 12 nM, making it a candidate for further investigation in mood disorder therapeutics.
Moreover, the compound's pharmacokinetic properties have been evaluated in rodent models, revealing favorable blood-brain barrier penetration and metabolic stability. These findings, reported in a 2024 issue of Drug Metabolism and Disposition, underscore the compound's potential as a lead candidate for CNS-targeted drugs. However, further studies are needed to assess its long-term safety and efficacy.
Beyond its CNS applications, 1-(2-Fluorobenzoyl)-4-methylpiperidine has also been explored for its anti-inflammatory and analgesic properties. A 2023 study in the European Journal of Pharmacology highlighted its ability to inhibit cyclooxygenase-2 (COX-2) activity, comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This dual functionality—targeting both CNS and inflammatory pathways—positions the compound as a versatile candidate for multifactorial diseases.
In conclusion, 1-(2-Fluorobenzoyl)-4-methylpiperidine (CAS: 346719-56-0) represents a promising scaffold in modern drug discovery. Its diverse pharmacological profile, coupled with recent advancements in synthetic chemistry, makes it a compelling subject for ongoing research. Future studies should focus on elucidating its mechanism of action, optimizing its therapeutic index, and advancing it through clinical trials to realize its full potential in treating complex diseases.
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